脱氢巴尼地平

描述

Dehydro Barnidipine is a derivative of Barnidipine, a calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. Dehydro Barnidipine is known for its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

科学研究应用

Dehydro Barnidipine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions with various reagents.

Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.

Medicine: Used in the development of new antihypertensive drugs and in clinical trials to evaluate its efficacy and safety.

Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.

作用机制

Target of Action

Dehydro Barnidipine, also known as Barnidipine, is a calcium channel blocker . It primarily targets the L-type calcium channels of the smooth muscle cells in the vascular wall . These channels play a crucial role in regulating the contraction and dilation of blood vessels.

Mode of Action

Barnidipine interacts with its targets by binding to the L-type calcium channels with high affinity . This binding inhibits the influx of calcium ions into the cells, leading to the relaxation of the smooth muscle cells in the vascular wall . The result is a reduction in peripheral vascular resistance, which helps lower blood pressure .

Biochemical Pathways

The primary metabolic pathways of Barnidipine are oxidation of the dihydropyridine ring and ester hydrolysis of the side chain . These metabolic reactions are mediated by the CYP3A isoenzyme family . The metabolites formed through these pathways are pharmacologically inactive .

Pharmacokinetics

Barnidipine is a highly lipophilic molecule, which allows it to accumulate in the cell membrane . This characteristic contributes to its slow onset of action and long-lasting effects . After oral administration, the concentration curve of unmetabolized Barnidipine exhibits two peaks, one at 1 hour and the other at 6 hours .

Result of Action

The molecular and cellular effects of Barnidipine’s action primarily involve the reduction of blood pressure. By inhibiting the influx of calcium ions into the smooth muscle cells of the vascular wall, Barnidipine causes these cells to relax . This relaxation leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure .

Action Environment

The action, efficacy, and stability of Barnidipine can be influenced by various environmental factors. For instance, the drug’s lipophilicity allows it to accumulate in cell membranes, which can be affected by the lipid composition of these membranes . Additionally, the metabolic pathways of Barnidipine are mediated by the CYP3A isoenzyme family , the activity of which can be influenced by factors such as diet, age, and the presence of other drugs .

生化分析

Biochemical Properties

Dehydro Barnidipine, like Barnidipine, interacts with calcium channels, particularly the L-type slow channels of smooth muscle cells found in the vascular wall . This interaction plays a crucial role in its function as a calcium antagonist. The compound shows a high degree of pharmacological selectivity due to its single optical isomer composition .

Cellular Effects

Dehydro Barnidipine influences cell function primarily through its interaction with calcium channels. By blocking these channels, it reduces peripheral resistance and lowers blood pressure . It has been reported that the antihypertensive effects of Barnidipine are maintained during the entire 24-hour dose interval .

Molecular Mechanism

The molecular mechanism of Dehydro Barnidipine involves its binding to L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cell . This inhibition of calcium ion flow leads to a reduction in muscle contraction in the vascular wall, resulting in vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, Dehydro Barnidipine has shown a gradual onset of action and is well-tolerated in patients . It does not produce reflex tachycardia

Metabolic Pathways

Dehydro Barnidipine, like Barnidipine, is likely involved in the calcium signaling pathway due to its role as a calcium channel blocker

Transport and Distribution

Barnidipine and its metabolites are metabolized into feces (60%), urine (40%), and breath (1%) It is expected that Dehydro Barnidipine would have a similar distribution

Subcellular Localization

As a calcium channel blocker, it is likely to be localized in the cell membrane where it can interact with calcium channels

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . The process includes several purification steps to ensure the desired optical isomer is obtained.

Industrial Production Methods: Industrial production of Dehydro Barnidipine typically follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

化学反应分析

Types of Reactions: Dehydro Barnidipine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

相似化合物的比较

Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.

Nitrendipine: Similar in structure and function, used for its antihypertensive properties.

Benidipine: A tripe calcium channel inhibitor with a long-lasting activity.

Uniqueness: Dehydro Barnidipine is unique due to its specific chiral configuration, which provides a high degree of pharmacological selectivity. Unlike some other calcium channel blockers, it does not produce reflex tachycardia, making it a preferred choice for certain patient populations .

属性

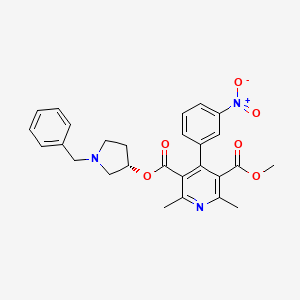

IUPAC Name |

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWOMDUVXAUTRY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747439 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172331-68-9 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)